molecular formula C15H24N4 B11819238 1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine

1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine

Cat. No.: B11819238
M. Wt: 260.38 g/mol
InChI Key: QWCOKQBOPGXDAF-UHFFFAOYSA-N
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Description

1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound featuring a piperazine ring substituted with a pyridine ring and a methylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine derivative, which is then coupled with a piperazine derivative. The key steps include:

  • Formation of the Pyridine Derivative:

    • Starting with 2-bromo-5-chloropyridine, a Grignard reaction is performed using methylmagnesium bromide to introduce the methyl group at the 5-position.
    • The resulting intermediate is then reacted with 1-methylpyrrolidine under basic conditions to form the desired pyridine derivative.
  • Coupling with Piperazine:

    • The pyridine derivative is then coupled with 1-methylpiperazine using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any present nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways. The exact pathways would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

    1-Methyl-4-(2-pyridyl)piperazine: Lacks the methylpyrrolidine moiety, which may affect its binding affinity and specificity.

    4-(2-Pyridyl)piperazine: Similar core structure but without the methyl groups, potentially leading to different pharmacokinetic properties.

    1-Methyl-4-(3-pyridyl)piperazine: Positional isomer with the pyridine ring attached at a different position, which can influence its biological activity.

Uniqueness: 1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine is unique due to the presence of both the methylpyrrolidine and piperazine rings, which can confer specific binding properties and biological activities not seen in simpler analogs. This structural complexity allows for a diverse range of interactions with biological targets, making it a valuable scaffold in drug discovery.

Properties

Molecular Formula

C15H24N4

Molecular Weight

260.38 g/mol

IUPAC Name

1-methyl-4-[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]piperazine

InChI

InChI=1S/C15H24N4/c1-17-8-10-19(11-9-17)15-6-5-13(12-16-15)14-4-3-7-18(14)2/h5-6,12,14H,3-4,7-11H2,1-2H3

InChI Key

QWCOKQBOPGXDAF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C3CCCN3C

Origin of Product

United States

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